

Introduction: The Strategic Value of a Multifunctional Reagent

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Compound of Interest

Compound Name: *1,5-Difluoro-2-iodo-4-methylbenzene*

Cat. No.: *B1428732*

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In the landscape of modern medicinal chemistry, the efficiency and precision of molecular construction are paramount. The strategic selection of starting materials can dramatically influence the trajectory of a drug discovery program. **1,5-Difluoro-2-iodo-4-methylbenzene** stands out as a particularly valuable building block, embodying a design philosophy where multiple functionalities converge to offer synthetic versatility. The presence of two electron-withdrawing fluorine atoms significantly modulates the electronic properties of the aromatic ring, while the methyl group provides a lipophilic anchor and steric influence.^[1] Critically, the carbon-iodine bond serves as a highly reactive and selective "handle" for sophisticated molecular engineering, primarily through palladium-catalyzed cross-coupling reactions. This guide, intended for researchers and drug development professionals, provides an in-depth examination of this compound's properties, applications, and the scientific rationale behind its use in complex molecule synthesis.

PART 1: Physicochemical Profile and Laboratory Handling

A thorough understanding of a reagent's physical properties and safety profile is the foundation of its effective and safe utilization in the laboratory.

Physicochemical Data

The key quantitative properties of **1,5-Difluoro-2-iodo-4-methylbenzene** are summarized below. These values, compiled from various suppliers and predictive models, provide the necessary data for reaction planning and stoichiometry calculations.

Property	Value	Source(s)
CAS Number	333447-42-0	[1][2]
Molecular Formula	C ₇ H ₅ F ₂ I	[1][2]
Molecular Weight	254.02 g/mol	[1][2]
Appearance	Liquid	[1]
Purity	Typically ≥95% - 97%	[2][3][4]
Predicted Boiling Point	203.4 ± 35.0 °C	[5]
Predicted Density	1.865 ± 0.06 g/cm ³	[5]
Flash Point	>110 °C (>230 °F)	[6]

Storage and Handling Protocols

As a Senior Application Scientist, my experience underscores that the stability and reactivity of specialized reagents are directly linked to their handling.

- **Storage:** The compound should be stored in a cool, dry place, with recommended temperatures between 2-8°C.[2][5] It is crucial to protect it from light to prevent potential degradation.[2][5] The container should be kept tightly sealed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture ingress and oxidation.
- **Handling:** All manipulations should be performed in a well-ventilated chemical fume hood.[7][8] Due to its predicted density, it is a relatively heavy liquid, which should be considered when performing transfers. Standard laboratory practice of using clean, dry glassware and syringes is essential to maintain the integrity of the reagent.

Safety and Hazard Management

While a specific Safety Data Sheet (SDS) for this exact CAS number is not universally available, data from structurally analogous iodo- and fluoro-aromatic compounds provide a strong basis for hazard assessment.

- **Potential Hazards:** Based on similar compounds, **1,5-Difluoro-2-iodo-4-methylbenzene** should be treated as a substance that can cause skin irritation (H315) and serious eye irritation (H319).^{[9][10]} It may also be harmful if swallowed, inhaled, or in contact with skin.^{[7][10]}
- **Personal Protective Equipment (PPE):** Wear appropriate PPE at all times, including chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards, a lab coat, and chemical-resistant gloves (e.g., nitrile).^{[8][9]}
- **First Aid Measures:**
 - **Inhalation:** Move the individual to fresh air.^[9]
 - **Skin Contact:** Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.^[7]
 - **Eye Contact:** Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.^[7]
 - **Ingestion:** Rinse mouth with water and seek immediate medical attention.

PART 2: The Gateway to Molecular Complexity: Palladium-Catalyzed Cross-Coupling

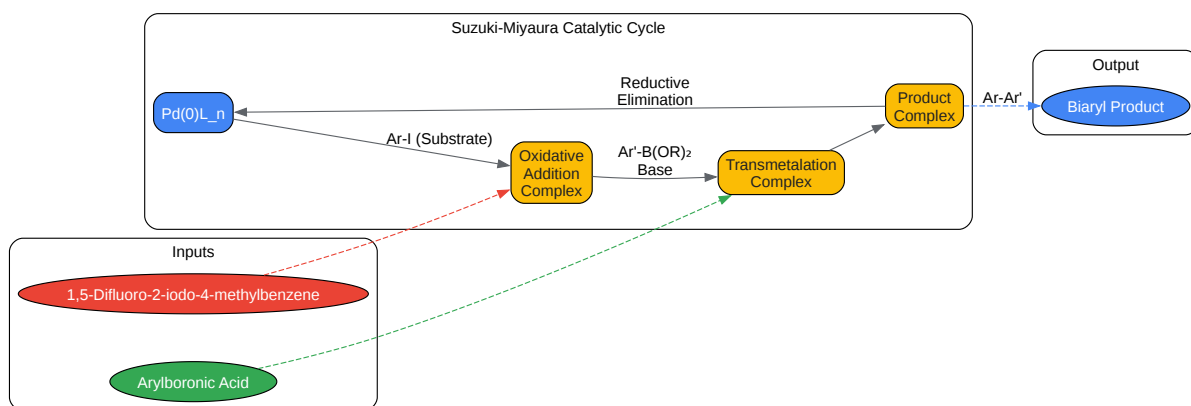
The primary utility of **1,5-Difluoro-2-iodo-4-methylbenzene** lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The C-I bond is inherently weaker and more polarizable than C-Br or C-Cl bonds, making it highly susceptible to oxidative addition to a Palladium(0) center, which is the crucial first step in many catalytic cycles.^{[11][12]}

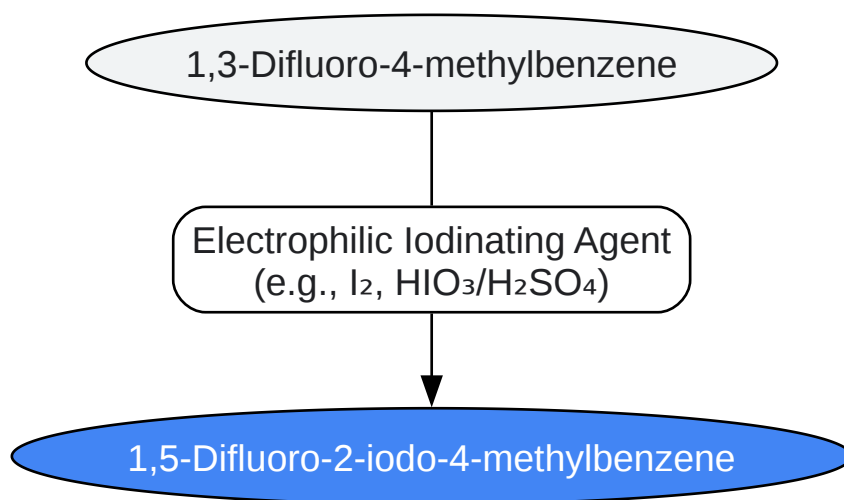
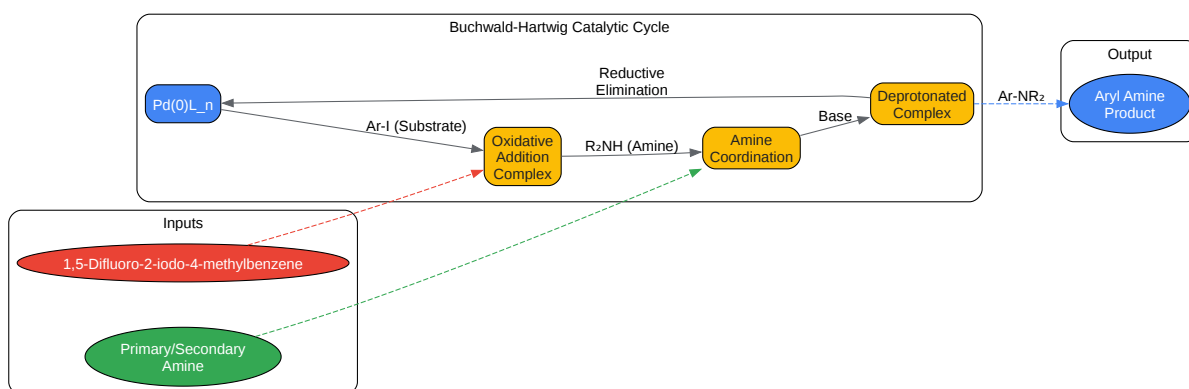
C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl structures common in pharmaceuticals.^{[11][13]}

Scientist's Insight: The choice of base is critical in Suzuki couplings. It activates the boronic acid, facilitating the transmetalation step. While many bases work, inorganic bases like potassium carbonate (K_2CO_3) or sodium carbonate (Na_2CO_3) often provide an excellent balance of reactivity, functional group tolerance, and cost-effectiveness for substrates like this.

[\[13\]](#)





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